molecular formula C12H26Cl2N2O B1468298 3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride CAS No. 1211514-21-4

3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride

Cat. No. B1468298
CAS RN: 1211514-21-4
M. Wt: 285.25 g/mol
InChI Key: DYBGVMPJSZYBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride” can be represented by the SMILES string C1 (COCC2=CC=CN=C2)CNCCC1 . The InChI representation is 1S/C12H18N2O/c1-3-11 (7-13-5-1)9-15-10-12-4-2-6-14-8-12/h1,3,5,7,12,14H,2,4,6,8-10H2 .


Chemical Reactions Analysis

The chemical reactions involving piperidines have been extensively studied . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride” include its solid form , and its molecular weight of 279.206 . The compound does not have a flash point .

Mechanism of Action

While the exact mechanism of action for “3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride” is unclear, similar compounds like methylphenidate have been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Safety and Hazards

The safety information for “3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride” includes a GHS07 pictogram, a warning signal word, and hazard statements H319 . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . It is classified as an eye irritant (Eye Irrit. 2) .

Future Directions

Piperidines and their derivatives continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions may include further exploration of the pharmacological applications of piperidine derivatives .

properties

IUPAC Name

3-(piperidin-3-ylmethoxymethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12;;/h11-14H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBGVMPJSZYBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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